TMPA

Nuclear Receptor Pharmacology AMPK Signaling Metabolic Disease

Procurement of generic Nur77 ligands without functional selectivity leads to experimental failure. TMPA is the only commercially validated small molecule that specifically disrupts the Nur77-LKB1 protein-protein interaction, triggering cytoplasmic AMPKα phosphorylation. • Kd = 1.45 ± 0.35 μM for Nur77 binding • Disrupts Nur77-LKB1 interaction; promotes LKB1 nuclear export & AMPKα activation in HepG2, LO2, primary hepatocytes • In vivo efficacy: lowers blood glucose in db/db mice at 50 mg/kg i.p.; Nur77-dependent mechanism confirmed by knockout studies

Molecular Formula C₂₁H₃₂O₆
Molecular Weight 380.48
CAS No. 1258275-73-8
Cat. No. B560567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMPA
CAS1258275-73-8
Molecular FormulaC₂₁H₃₂O₆
Molecular Weight380.48
Structural Identifiers
SMILESCCCCCCCC(=O)C1=CC(=C(C(=C1CC(=O)OCC)OC)OC)OC
InChIInChI=1S/C21H32O6/c1-6-8-9-10-11-12-17(22)15-13-18(24-3)21(26-5)20(25-4)16(15)14-19(23)27-7-2/h13H,6-12,14H2,1-5H3
InChIKeyWCYMJQXRLIDSAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TMPA: A High-Affinity Nur77 Antagonist for AMPK Activation


TMPA (ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)phenyl]acetate) is a small-molecule antagonist of the orphan nuclear receptor Nur77 (NR4A1), characterized by a well-defined binding affinity (Kd = 1.45 ± 0.35 μM) [1]. As a cytosporone B derivative, TMPA acts by disrupting the intranuclear Nur77-LKB1 protein-protein interaction, leading to LKB1 cytoplasmic translocation and subsequent activation of AMP-activated protein kinase α (AMPKα) [2]. This unique molecular pharmacology distinguishes TMPA from both Nur77 agonists and other Nur77 antagonists, making it a valuable chemical probe for dissecting the Nur77-LKB1-AMPK signaling axis and its role in metabolic regulation .

Why TMPA Cannot Be Substituted with Generic Nur77 Ligands


Procurement of generic Nur77 ligands without considering functional selectivity leads to experimental failure because distinct ligand binding induces distinct protein conformations. TMPA specifically disrupts the Nur77-LKB1 interaction, triggering AMPKα phosphorylation in the cytoplasm [1]. In stark contrast, the Nur77 agonist THPN promotes mitochondrial translocation and autophagy [2], while other antagonists like Nur77 antagonist 1 bind with higher affinity but lack documented AMPK pathway engagement [3]. The in vivo evidence confirms this functional divergence: TMPA lowers blood glucose in db/db diabetic mice in a Nur77-dependent manner, whereas THPN induces melanoma cell death—two entirely different biological outcomes [2]. Substituting TMPA with any Nur77 ligand that fails to recapitulate the Nur77-LKB1 disruption and subsequent AMPK activation will not reproduce the metabolic or signaling outcomes documented in the primary literature.

Evidence-Based Differentiation of TMPA Against Closest Comparators


Functional Antagonism vs. Agonism in Downstream Pathway Activation

TMPA acts as a functional antagonist of the Nur77-LKB1 interaction, while THPN is a Nur77 agonist. The downstream biological consequences are divergent. TMPA disrupts the Nur77-LKB1 complex, leading to LKB1 nuclear export and AMPKα phosphorylation in the cytoplasm [1]. In contrast, THPN promotes Nur77 mitochondrial translocation, inducing autophagic cell death in melanoma cell lines [2]. This difference in mechanism directly translates to distinct in vivo applications: TMPA demonstrates antidiabetic efficacy in metabolic models, whereas THPN exhibits anticancer activity.

Nuclear Receptor Pharmacology AMPK Signaling Metabolic Disease

Binding Affinity and Unique AMPK-Activating Pharmacology

Nur77 Antagonist 1 exhibits tighter binding to Nur77 (Kd = 91 nM) than TMPA (Kd = 1.45 μM) [1][2]. However, higher affinity does not equate to functional superiority for all experimental objectives. TMPA's well-characterized mechanism involves the direct disruption of the Nur77-LKB1 complex, with downstream AMPK activation validated in both in vitro and in vivo models [1]. In contrast, the downstream signaling consequences of Nur77 Antagonist 1 binding are defined primarily in the context of apoptosis induction in cancer cells, with no documented effect on the LKB1-AMPK axis [2].

Binding Affinity Target Engagement Chemical Probe Selection

Antidiabetic Efficacy in Preclinical Model vs. Metformin

In a comparative in vivo antidiabetic study, the TMPA derivative 5cd demonstrated significantly greater antidiabetic efficacy than both metformin and the parent compound TMPA (5ac) [1]. While this study evaluated a derivative rather than TMPA itself, it establishes the scaffold's potential for potent AMPK activation relevant to metabolic disease. The parent TMPA also reduces blood glucose in db/db mice, with effects observed from day 7 of a 19-day treatment regimen (50 mg/kg i.p., single daily) .

Antidiabetic Activity AMPK Activation In Vivo Pharmacology

Application Specificity: Metabolic vs. Oncology Research

Both TMPA and C-DIM 8 (DIM-C-pPhOH) are Nur77 antagonists, but their validated downstream applications are divergent. TMPA's mechanism is tightly coupled to LKB1 release and AMPKα activation, with demonstrated in vivo efficacy in lowering blood glucose and ameliorating insulin resistance in diabetic mouse models [1]. In contrast, C-DIM 8 induces reactive oxygen species and ER stress in pancreatic cancer cells, inhibits cell growth, and induces apoptosis by mimicking Nur77 knockdown . There is no evidence that C-DIM 8 activates the LKB1-AMPK pathway.

Nur77 Antagonist Application Specificity Pathway Selectivity

Optimal Research Application Scenarios for TMPA


Mechanistic Dissection of the Nur77-LKB1-AMPK Axis

TMPA is the only commercially available small molecule specifically validated to disrupt the Nur77-LKB1 protein-protein interaction. This unique pharmacology makes it an essential chemical probe for researchers investigating the spatiotemporal regulation of LKB1 subcellular localization and AMPK activation. The compound's effect on LKB1 nuclear export and subsequent AMPKα phosphorylation is documented in multiple cell types, including HepG2, LO2, and primary hepatocytes [1][2]. TMPA also reduces RICD in human T cells in a dose-dependent manner (10, 50, 100 μM), expanding its utility to immunology research .

In Vivo Metabolic Disease Modeling

TMPA is a validated tool compound for metabolic disease research, with demonstrated in vivo efficacy in lowering blood glucose and improving glucose tolerance in type II diabetic db/db mice at 50 mg/kg i.p. daily [1]. Furthermore, TMPA ameliorates lipid accumulation in HepG2 cells and primary hepatocytes by activating the AMPK pathway, supporting its use in nonalcoholic fatty liver disease (NAFLD) and metabolic-associated fatty liver disease (MAFLD) models [2]. The requirement of Nur77 for TMPA's antidiabetic effects is confirmed by knockout studies showing no efficacy in Nur77-/- db/db mice, establishing target specificity .

Chemical Biology and AMPK Activator Lead Discovery

The TMPA scaffold serves as a validated starting point for medicinal chemistry campaigns targeting AMPK activation. A structure-activity relationship (SAR) study demonstrated that TMPA derivatives can be synthesized with site selectivity and functional group compatibility, and that derivative 5cd exhibits antidiabetic efficacy superior to both metformin and the parent TMPA [1]. Molecular dynamics simulations reveal that TMPA induces an open-close motion of Nur77, providing structural insights that can guide rational drug design of next-generation AMPK activators [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

68 linked technical documents
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